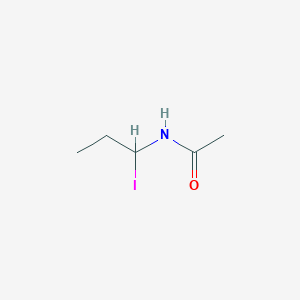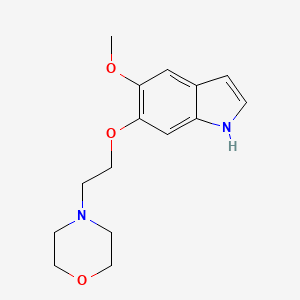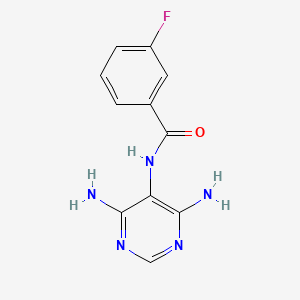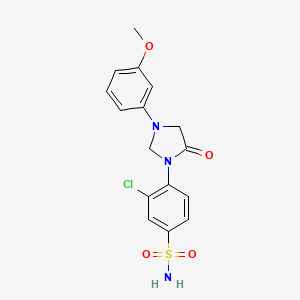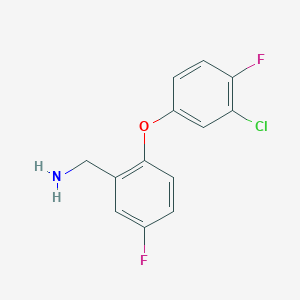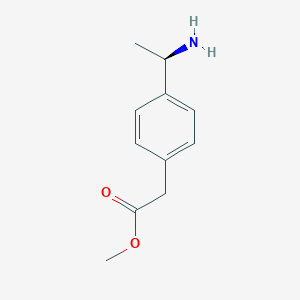
Benzyl 5-hydroxyazocane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-hydroxyazocane-1-carboxylate is an organic compound belonging to the class of azocanes, which are nitrogen-containing heterocycles. This compound features a benzyl group attached to the nitrogen atom of the azocane ring, with a hydroxyl group at the 5-position and a carboxylate ester at the 1-position. Its unique structure makes it a subject of interest in various fields of chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxyazocane-1-carboxylate typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The carboxylate ester is formed by reacting the hydroxylated azocane with benzyl chloroformate under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the cyclization and esterification reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines are used under appropriate conditions.
Major Products:
Oxidation: Benzyl 5-oxoazocane-1-carboxylate or Benzyl 5-carboxyazocane-1-carboxylate.
Reduction: Benzyl 5-aminoazocane-1-carboxylate or Benzyl 5-hydroxyazocane-1-methanol.
Substitution: Various benzyl-substituted or hydroxyl-substituted azocane derivatives.
Aplicaciones Científicas De Investigación
Benzyl 5-hydroxyazocane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Benzyl 5-hydroxyazocane-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
- Benzyl 4-hydroxyazocane-1-carboxylate
- Benzyl 5-hydroxyazepane-1-carboxylate
- Benzyl 5-hydroxyazocane-1-acetate
Comparison: Benzyl 5-hydroxyazocane-1-carboxylate is unique due to the specific positioning of the hydroxyl group and the carboxylate ester. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the hydroxyl group at the 5-position may enhance its solubility and interaction with biological targets, making it more effective in certain applications.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
benzyl 5-hydroxyazocane-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-14-8-4-10-16(11-5-9-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 |
Clave InChI |
LOUCTPHWUWAYTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


